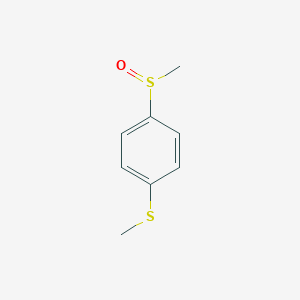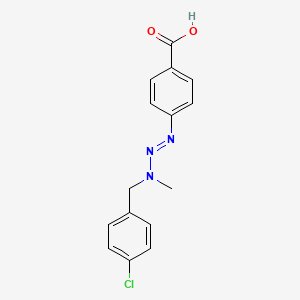
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazeno group attached to a benzoic acid moiety. The presence of the p-chlorobenzyl and methyl groups further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid typically involves multiple steps, starting with the preparation of the triazeno intermediate. One common method involves the reaction of p-chlorobenzyl chloride with sodium azide to form the corresponding azide. This azide is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride, to yield the triazeno compound. The final step involves the coupling of the triazeno intermediate with benzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:
Oxidation: The triazeno group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the triazeno group can yield amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazeno group can yield nitroso or nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets and pathways. The triazeno group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes, receptors, or DNA, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Chlorobenzoic acid: Similar in structure but lacks the triazeno group.
p-Methylbenzoic acid: Similar in structure but lacks the p-chlorobenzyl group.
Triazeno derivatives: Compounds with similar triazeno groups but different substituents on the aromatic rings.
Uniqueness
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzoic acid is unique due to the combination of the triazeno group with the p-chlorobenzyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
65542-14-5 |
|---|---|
Formule moléculaire |
C15H14ClN3O2 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
4-[[(4-chlorophenyl)methyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(10-11-2-6-13(16)7-3-11)18-17-14-8-4-12(5-9-14)15(20)21/h2-9H,10H2,1H3,(H,20,21) |
Clé InChI |
XUNAJGRWRKIEPV-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




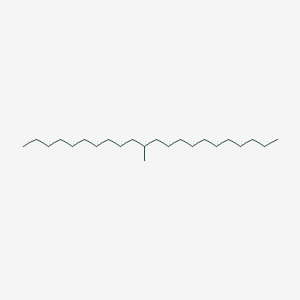
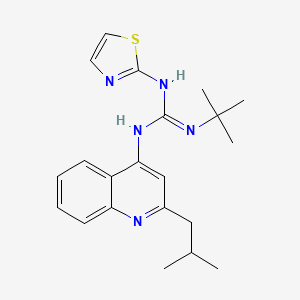
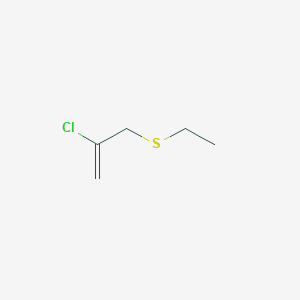
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
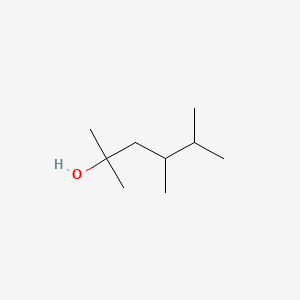
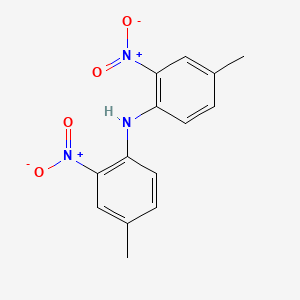
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
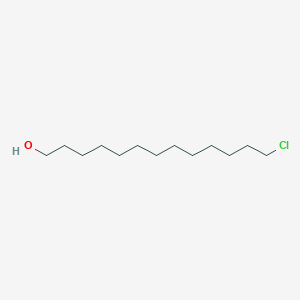
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)

![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
